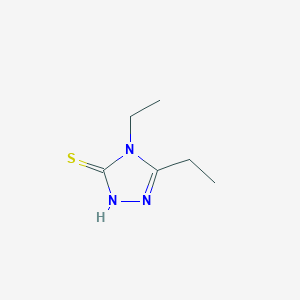
4,5-diethyl-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-diethyl-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C6H11N3S and its molecular weight is 157.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Properties
Triazole derivatives, including "4,5-diethyl-4H-1,2,4-triazole-3-thiol," serve as key intermediates in the synthesis of various heterocyclic compounds. Abdelrazek et al. (2018) demonstrated the synthesis of novel triazolo[3,4-b][1,3,4]thiadiazines and triazolo[4,3-b][1,2,4,5]tetrazines from a related triazole compound, showcasing the versatility of triazoles in organic chemistry (Abdelrazek et al., 2018). Similarly, Nikpour and Motamedi (2015) explored the methylation of triazole compounds, leading to the discovery of unexpected derivatives, highlighting the complex reactions triazoles can undergo and their potential in synthesizing new chemical entities (Nikpour & Motamedi, 2015).
Antimicrobial Activities
The antimicrobial properties of 1,2,4-triazole derivatives have been a subject of interest. Bayrak et al. (2009) synthesized new 1,2,4-triazoles and investigated their antimicrobial activities, finding that many of these compounds showed significant activity against various bacterial strains (Bayrak et al., 2009). This suggests that derivatives of "this compound" might also possess similar properties, making them valuable for further pharmacological research.
Corrosion Inhibition
Chauhan et al. (2019) explored the use of a triazole derivative as a corrosion inhibitor for copper in saline environments. The study found that the triazole compound exhibited high corrosion inhibition efficiency, suggesting that "this compound" and its derivatives could be potential candidates for corrosion protection applications (Chauhan et al., 2019).
Pharmacological Potential
The structural versatility of triazole derivatives enables their application in medicinal chemistry, where they have been studied for various pharmacological activities. For instance, the synthesis and screening of oxadiazole, triazole, and triazolo[4,3-b][1,2,4]triazole derivatives for antitumor activities by Abdelrehim (2021) demonstrated that certain triazole compounds exhibited cytotoxic activities against colon carcinoma cell lines, hinting at the potential anticancer properties of triazole derivatives (Abdelrehim, 2021).
Mecanismo De Acción
Target of Action
Compounds with a 1,2,4-triazole nucleus have been known to exhibit inhibitory activity against various enzymes .
Mode of Action
The mode of action of 4,5-diethyl-4H-1,2,4-triazole-3-thiol involves interaction with its targets, leading to changes in their function. In the case of 1,2,4-triazole derivatives, the nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450 . This interaction can lead to changes in the activity of the target enzyme, potentially altering biochemical pathways within the cell .
Biochemical Pathways
1,2,4-triazole derivatives have been reported to inhibit enzymes such as alpha-amylase and alpha-glucosidase . These enzymes are involved in the breakdown of complex carbohydrates, suggesting that this compound may affect carbohydrate metabolism.
Pharmacokinetics
The physicochemical properties of a compound, such as its molecular weight and solubility, can influence its pharmacokinetic profile .
Result of Action
Inhibition of enzymes like alpha-amylase and alpha-glucosidase by 1,2,4-triazole derivatives can potentially alter cellular metabolism and lead to changes in cell function .
Direcciones Futuras
The future directions in the study of 1,2,4-triazole derivatives, including “4,5-diethyl-4H-1,2,4-triazole-3-thiol”, involve the design and synthesis of new derivatives with improved properties . The development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .
Análisis Bioquímico
Biochemical Properties
4,5-Diethyl-4H-1,2,4-triazole-3-thiol plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. Studies have shown that this compound interacts with kinases such as CLK1 and DYRK1A, exhibiting potent inhibitory effects . The interaction involves the formation of hydrogen bonds between the thiol group of this compound and the carbonyl group of Glu 169 in the receptor . This interaction enhances the compound’s selectivity and potency towards these kinases, making it a promising candidate for therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibitory action on kinases like CLK1 and DYRK1A can lead to alterations in cell cycle regulation and apoptosis . Additionally, this compound has been shown to modulate the expression of genes involved in neurodegenerative diseases, highlighting its potential in therapeutic interventions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s thiol group forms hydrogen bonds with key residues in the active sites of target enzymes, leading to enzyme inhibition . This inhibition can result in the downregulation of signaling pathways and changes in gene expression. The molecular mechanism also involves the stabilization of the compound within the enzyme’s active site, enhancing its inhibitory potency .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has demonstrated stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that this compound can maintain its inhibitory effects on target enzymes, leading to sustained alterations in cellular function . These findings suggest that the compound is suitable for extended experimental applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects with minimal toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes can influence the compound’s bioavailability and efficacy, making it essential to consider metabolic pathways in therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, enhancing its therapeutic potential . The distribution of this compound is influenced by factors such as tissue permeability and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects precisely where needed, enhancing its efficacy in biochemical applications .
Propiedades
IUPAC Name |
3,4-diethyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3S/c1-3-5-7-8-6(10)9(5)4-2/h3-4H2,1-2H3,(H,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZYDHORRSFYSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=S)N1CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397014 |
Source


|
| Record name | 4,5-diethyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29448-78-0 |
Source


|
| Record name | 4,5-diethyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1309199.png)
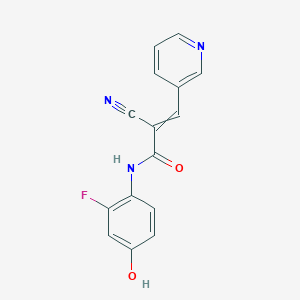

![(E)-2-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-(4-pyridinyl)-2-propenenitrile](/img/structure/B1309208.png)
![(Z)-2-(4-chlorobenzoyl)-3-[(2,2-dimethoxyethyl)amino]-3-(methylsulfanyl)-2-propenenitrile](/img/structure/B1309213.png)
![(Z)-2-(4-chlorobenzoyl)-3-(methylsulfanyl)-3-[(3-pyridinylmethyl)amino]-2-propenenitrile](/img/structure/B1309214.png)

![Ethyl 2-[4-chloro-2-methoxy-6-(methoxyiminomethyl)phenoxy]acetate](/img/structure/B1309232.png)
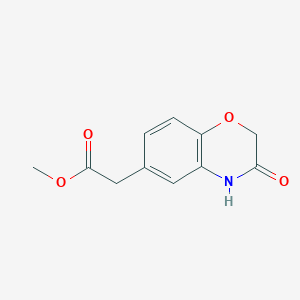
![2,4-Dihydrochromeno[4,3-c]pyrazole](/img/structure/B1309234.png)
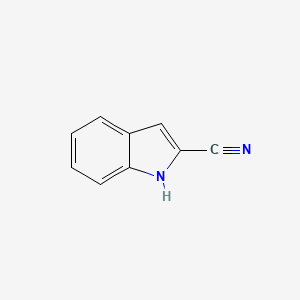
![3-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B1309244.png)
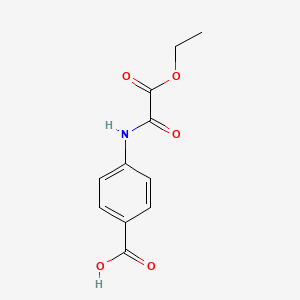
![(E)-3-(4-chlorophenyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-propen-1-one](/img/structure/B1309251.png)
